

Tyrphostin AG30: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tyrphostin AG30

Cat. No.: B10818717

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Abstract

Tyrphostin AG30 is a member of the tyrphostin family of compounds, recognized for their potent and selective inhibition of protein tyrosine kinases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of **Tyrphostin AG30**, with a primary focus on its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document includes detailed experimental protocols, a summary of available quantitative data, and visualizations of key signaling pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.

Discovery and Development

The discovery of tyrphostins in the late 1980s by Dr. Alex Levitzki and his team marked a significant milestone in the rational design of enzyme inhibitors.^[1] These synthetic compounds were developed as potent and specific inhibitors of protein tyrosine kinases, which play a crucial role in cellular signal transduction pathways.^{[1][2]} The hyperactivity of these kinases is often implicated in proliferative diseases, making them a key target for therapeutic intervention.^[2]

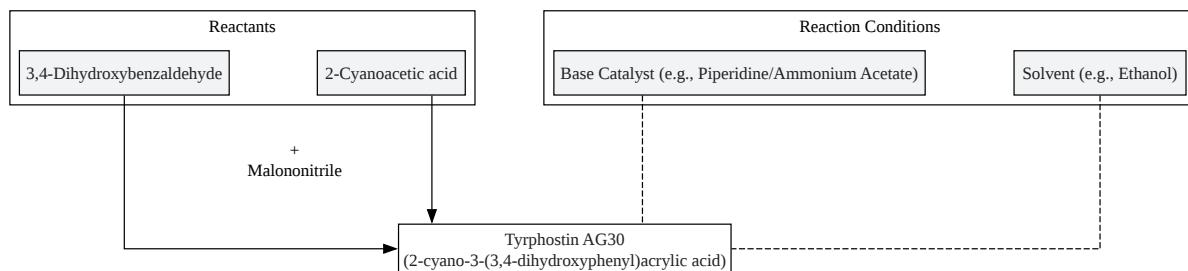
Tyrphostins, including AG30, are low molecular weight molecules designed to be structurally similar to the tyrosine substrate of these kinases.^[2] This structural mimicry allows them to competitively block the substrate-binding site of the kinase domain, thereby inhibiting its

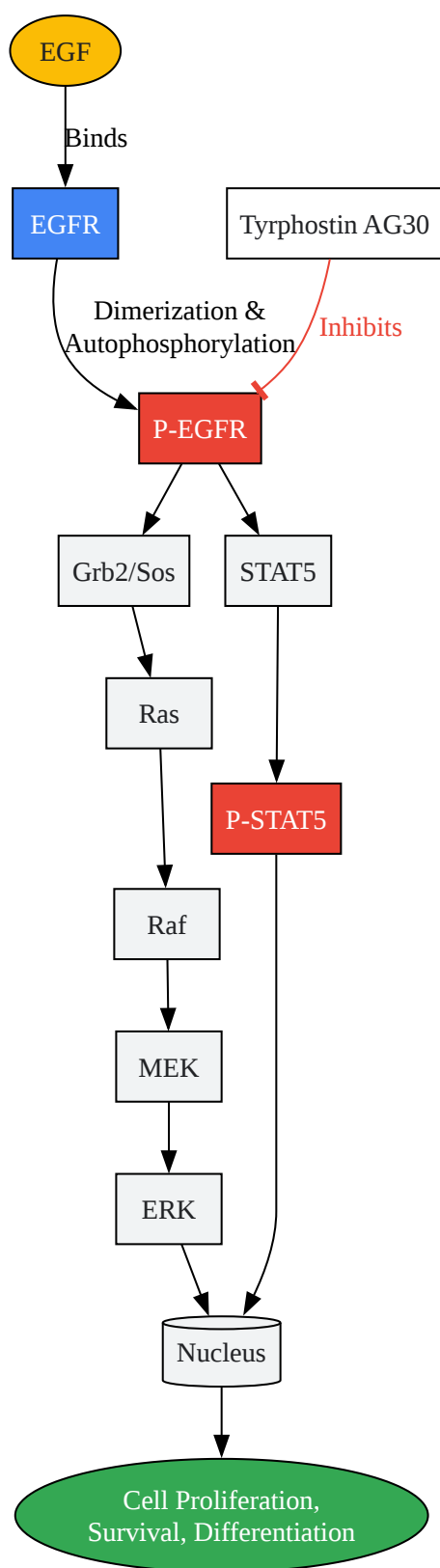
activity.[2] **Tyrphostin AG30**, a benzylidenemalononitrile derivative, has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] Its inhibitory action has been shown to selectively block the self-renewal induction by c-ErbB and to inhibit the activation of STAT5 in primary erythroblasts.[3][4]

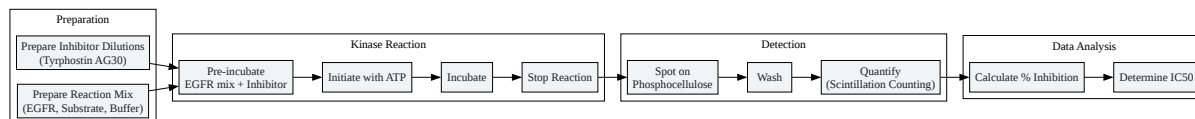
Synthesis of Tyrphostin AG30

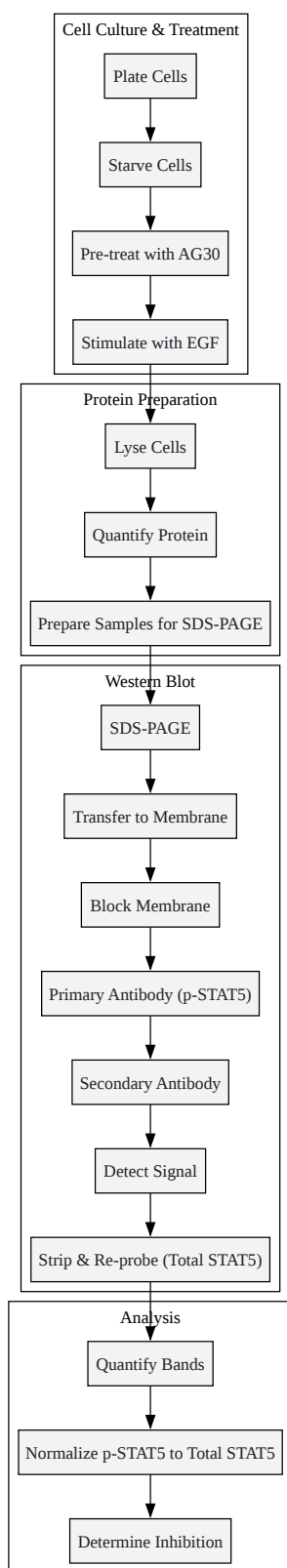
The synthesis of **Tyrphostin AG30**, like other tyrphostins, is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as a malonate derivative.

General Synthesis Scheme:









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- To cite this document: BenchChem. [Tyrphostin AG30: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818717#tyrphostin-ag30-discovery-and-synthesis]

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